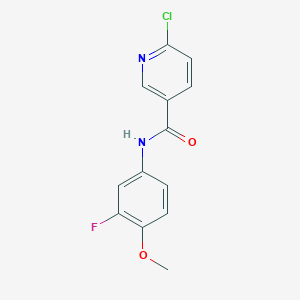
6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a fluoro group at the 3rd position, and a methoxy group at the 4th position of the phenyl ring The carboxamide group is attached to the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. This intermediate is then reacted with 3-fluoro-4-methoxyaniline in the presence of a base such as triethylamine to yield the desired carboxamide.
Reaction Scheme:
- 6-chloronicotinic acid + thionyl chloride → 6-chloronicotinoyl chloride
- 6-chloronicotinoyl chloride + 3-fluoro-4-methoxyaniline + triethylamine → this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography can be used to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (e.g., room temperature).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., reflux).
Major Products Formed
Substitution Reactions: Substituted pyridine carboxamides with different nucleophiles.
Oxidation Reactions: Hydroxylated or carbonylated derivatives of the original compound.
Reduction Reactions: Aminated derivatives of the original compound.
科学研究应用
6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to investigate its biological activity, such as its potential as an anti-inflammatory or anticancer agent.
Material Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be employed as a probe to study biological pathways and molecular interactions.
作用机制
The mechanism of action of 6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular target. The carboxamide group can form hydrogen bonds with the target protein, enhancing its inhibitory or activating effects.
相似化合物的比较
Similar Compounds
- 6-chloro-N-(3-fluorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
- 6-chloro-N-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide is unique due to the specific combination of substituents on the phenyl and pyridine rings. The presence of both fluoro and methoxy groups on the phenyl ring, along with the chloro group on the pyridine ring, imparts distinct chemical and biological properties to the compound. This unique structure can result in different reactivity patterns and biological activities compared to similar compounds.
属性
IUPAC Name |
6-chloro-N-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-19-11-4-3-9(6-10(11)15)17-13(18)8-2-5-12(14)16-7-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJORGUKVDVSTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













